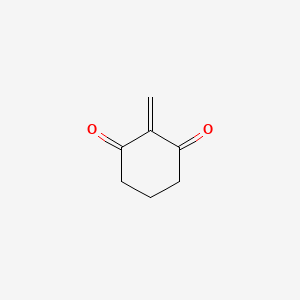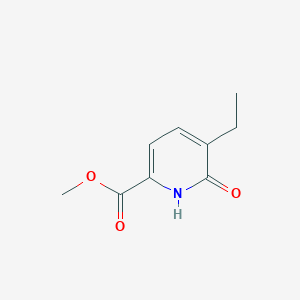![molecular formula C24H16N2O6S B14319269 1,1'-{Sulfanediylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) CAS No. 105112-85-4](/img/structure/B14319269.png)
1,1'-{Sulfanediylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-{Sulfanediylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) is a complex organic compound characterized by the presence of sulfone, phenylene, and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-{Sulfanediylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) typically involves the reaction of 4,4’-sulfonyldiphenol with 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-{Sulfanediylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Oxidation: The sulfone group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine) for halogenation, sulfuric acid as a catalyst.
Oxidation: Hydrogen peroxide, acetic acid as a solvent.
Major Products Formed
Reduction: 1,1’-{Sulfanediylbis[(4,1-phenylene)oxy]}bis(3-aminobenzene)
Substitution: Various substituted derivatives depending on the substituent introduced.
Oxidation: Sulfoxide or sulfone derivatives.
Applications De Recherche Scientifique
1,1’-{Sulfanediylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1,1’-{Sulfanediylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene) involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the phenylene rings can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-(Sulfonyldi-4,1-phenylene)bis(3-phenylurea)
- 1,1’-(Sulfonyldi-4,1-phenylene)bis(3-(2,4-xylyl)urea)
- 1,1’-(Sulfonyldi-4,1-phenylene)bis(2-phenylethanedione)
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .
Propriétés
Numéro CAS |
105112-85-4 |
|---|---|
Formule moléculaire |
C24H16N2O6S |
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
1-nitro-3-[4-[4-(3-nitrophenoxy)phenyl]sulfanylphenoxy]benzene |
InChI |
InChI=1S/C24H16N2O6S/c27-25(28)17-3-1-5-21(15-17)31-19-7-11-23(12-8-19)33-24-13-9-20(10-14-24)32-22-6-2-4-18(16-22)26(29)30/h1-16H |
Clé InChI |
SGVPJQCUGILXCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)SC3=CC=C(C=C3)OC4=CC=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


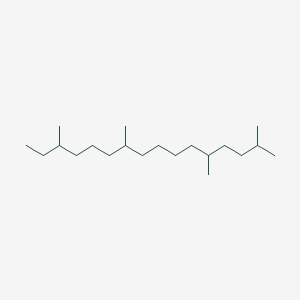
![Bis{2-hydroxy-3-[(prop-2-en-1-yl)oxy]propyl} propanedioate](/img/structure/B14319199.png)
![3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one](/img/structure/B14319200.png)
![Benzoic acid, 4-[3-(4-cyanophenyl)-3-oxo-1-propenyl]-](/img/structure/B14319202.png)
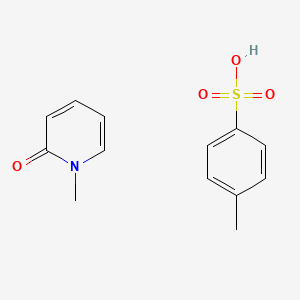
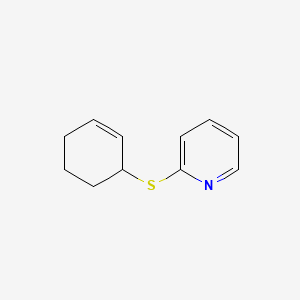
![3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole](/img/structure/B14319220.png)
![1-Azabicyclo[2.2.2]octan-3-one, 2-(2-furanylmethyl)-](/img/structure/B14319224.png)
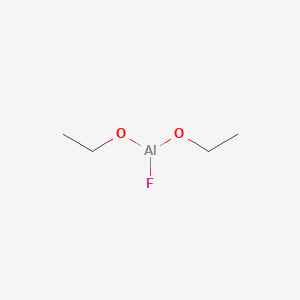
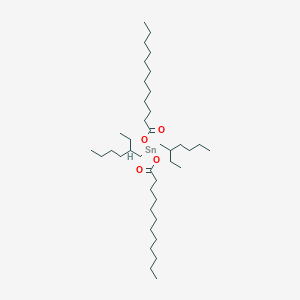
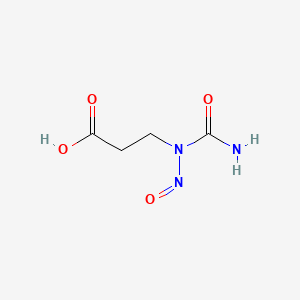
![2-(Ethylsulfanyl)naphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B14319235.png)
